molecular formula C21H24N2O6 B11953741 Carbobenzyloxy-L-seryl-L-alanine benzyl ester CAS No. 6402-95-5

Carbobenzyloxy-L-seryl-L-alanine benzyl ester

Cat. No.: B11953741
CAS No.: 6402-95-5
M. Wt: 400.4 g/mol
InChI Key: ICHQDJFVLNIGLT-YJBOKZPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxy-L-seryl-L-alanine benzyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-serine is protected using the carbobenzyloxy (Cbz) group.

    Coupling Reaction: The protected L-serine is then coupled with L-alanine benzyl ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-L-seryl-L-alanine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: L-seryl-L-alanine.

    Hydrolysis: L-seryl-L-alanine and benzyl alcohol.

    Coupling Reactions: Longer peptide chains.

Scientific Research Applications

Carbobenzyloxy-L-seryl-L-alanine benzyl ester has several scientific research applications, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbobenzyloxy-L-seryl-L-alanine benzyl ester primarily involves its role as a protected dipeptide in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino group during chemical reactions, preventing unwanted side reactions. The ester bond allows for easy incorporation into peptide chains and can be hydrolyzed to release the free carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzyloxy-L-alanyl-L-alanine benzyl ester: Similar structure but with alanine instead of serine.

    Carbobenzyloxy-L-isoleucyl-L-alanine benzyl ester: Contains isoleucine instead of serine.

    Carbobenzyloxy-beta-alanyl-L-alanine benzyl ester: Contains beta-alanine instead of serine.

Uniqueness

Carbobenzyloxy-L-seryl-L-alanine benzyl ester is unique due to the presence of the serine residue, which introduces a hydroxyl group into the peptide chain. This hydroxyl group can participate in hydrogen bonding and other interactions, influencing the properties and reactivity of the peptide .

Properties

CAS No.

6402-95-5

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C21H24N2O6/c1-15(20(26)28-13-16-8-4-2-5-9-16)22-19(25)18(12-24)23-21(27)29-14-17-10-6-3-7-11-17/h2-11,15,18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t15-,18-/m0/s1

InChI Key

ICHQDJFVLNIGLT-YJBOKZPZSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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